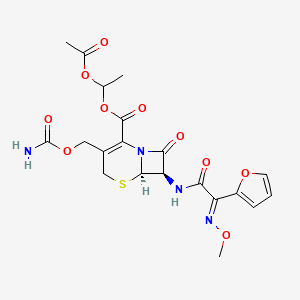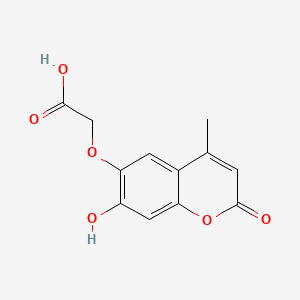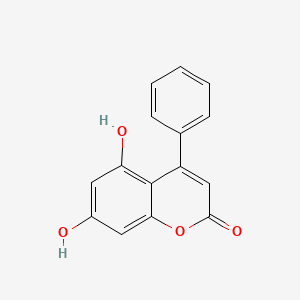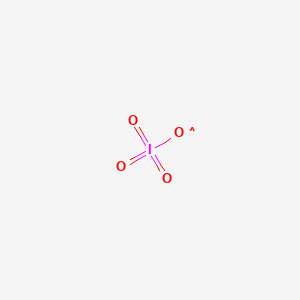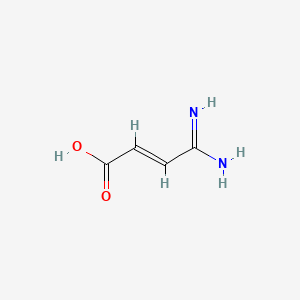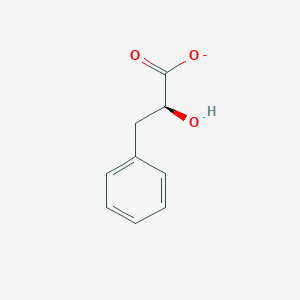![molecular formula C29H19N5O8S2-2 B1236249 7-Benzamido-4-hydroxy-3-({4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2-sulfonate](/img/structure/B1236249.png)
7-Benzamido-4-hydroxy-3-({4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sirius red 4B(2-) is an organosulfonate oxoanion obtained by deprotonation of the sulfonic acid groups of Sirius red 4B (acid form). It is a conjugate base of a Sirius red 4B (acid form).
Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis of various dyes and polymers. For instance, Iyun, Egbe, and Kantiok (2020) synthesized dyes by coupling 7-amino-4-hydroxynaphthalene-2-sulfonic acid (a diazonium salt) with different agents, including phenol and vanillin, which led to the formation of dyes with varying absorption spectra in different solvents (Iyun et al., 2020).
- Shahab et al. (2016) synthesized azo dyes, including sodium-2-hydroxy-5-((4-sulfonatophenyl)diazenyl)benzoate, and studied their molecular structures using Density Functional Theory (DFT), revealing their potential for optoelectronic applications (Shahab et al., 2016).
Photographic and Optical Applications
- Xiao et al. (2006) developed a positive-type photosensitive polyamide using a similar compound as a photosensitive element, showing potential in fine imaging technology (Xiao et al., 2006).
- In 2017, Shahab et al. studied the quantum-chemical calculations and spectroscopic properties of a related azo dye for use in polarizing film, showcasing its potential in polarization efficiency and thermal conductivity applications (Shahab et al., 2017).
Photocatalysis and Environmental Applications
- Khanmohammadi and Rezaeian (2015) explored the photocatalytic decolorization of a water-soluble azo-azomethine dye related to the compound, highlighting its potential in environmental remediation under solar and UV light (Khanmohammadi & Rezaeian, 2015).
properties
Molecular Formula |
C29H19N5O8S2-2 |
|---|---|
Molecular Weight |
629.6 g/mol |
IUPAC Name |
7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C29H21N5O8S2/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42)/p-2 |
InChI Key |
IGXZMQCLUNTWCC-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




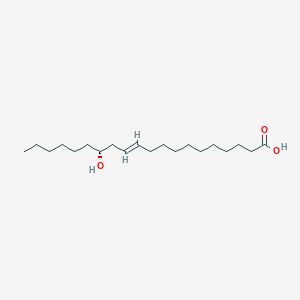
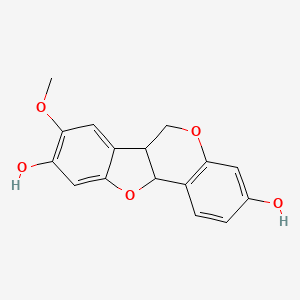
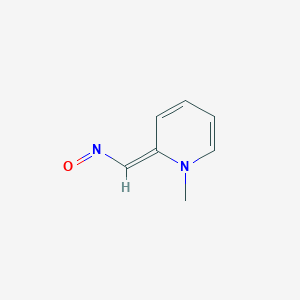
![5-[(E)-2-bromovinyl]-1-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B1236174.png)
